molecular formula C9H10BrN3 B1288801 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine CAS No. 212268-15-0

6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine

Número de catálogo: B1288801
Número CAS: 212268-15-0
Peso molecular: 240.1 g/mol
Clave InChI: JNXOWVWCTOFBPU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine typically involves the bromination of 2,3-dimethylimidazo[1,2-a]pyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or acetonitrile . The reaction conditions often require controlled temperatures and specific reaction times to ensure the selective bromination at the desired position on the imidazo[1,2-a]pyridine ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .

Análisis De Reacciones Químicas

Mecanismo De Acción

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine is unique due to its specific substitution pattern on the imidazo[1,2-a]pyridine ring, which imparts distinct chemical and biological properties.

Actividad Biológica

6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine (CAS Number: 212268-15-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of cancer research. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C9H10BrN3C_9H_{10}BrN_3. The compound features a bromine atom at the 6-position and two methyl groups at the 2 and 3 positions of the imidazo-pyridine ring. Its structural representation can be summarized as follows:

PropertyValue
Molecular Weight240.1 g/mol
Purity96% - 97%
SMILESCc1nc2c(N)cc(Br)cn2c1C
InChI KeyJNXOWVWCTOFBPU-UHFFFAOYAP

Anticancer Properties

Recent studies have highlighted the anticancer potential of derivatives related to this compound. A notable study evaluated various compounds for their inhibitory effects on epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) in breast cancer cell lines. Compounds derived from this class exhibited significant cytotoxicity against both AU-565 and MDA-MB-231 cell lines.

  • Key Findings:
    • Compound 9d showed an IC50_{50} of 1.54 µM against AU-565, outperforming Lapatinib (IC50_{50} = 0.48 µM ).
    • For MDA-MB-231 cells, compounds 9d and 11c had IC50_{50} values of 2.67 µM and 1.75 µM , respectively, compared to Lapatinib's 9.29 µM .

The mechanism by which these compounds exert their effects involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival. Molecular docking studies indicate that these compounds interact with critical residues in the active sites of EGFR and HER2, suggesting a competitive inhibition model.

Study on Quinazoline Derivatives

A comprehensive study conducted by researchers synthesized several quinazoline derivatives based on the imidazo-pyridine scaffold. The study assessed their activity against various cancer cell lines and explored their pharmacokinetic properties through ADME (Absorption, Distribution, Metabolism, Excretion) predictions.

Compound IDCell LineIC50_{50} (µM)Comparison DrugComparison IC50_{50} (µM)
9dAU-5651.54Lapatinib0.48
11cMDA-MB-2311.75Lapatinib9.29
13aHepG217.51Sorafenib19.33
14cHCT-11610.40Sorafenib6.82

Propiedades

IUPAC Name

6-bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN3/c1-5-6(2)13-4-7(10)3-8(11)9(13)12-5/h3-4H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNXOWVWCTOFBPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=C(C=C(C2=N1)N)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70617280
Record name 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70617280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212268-15-0
Record name 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70617280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2,3-diamino-5-bromopyridine (4.0 g, 21.29 mmol) and 3-bromo-2-butanone (3.7 g, 24.48 mmol) in ethanol (40 ml) was refluxed overnight. After cooling to room temperature, the crystalline product was filtered and washed with ethanol and ether. The crystals were dissolved in methylene chloride and neutralized by aqueous NaHCO3. The organic layer was separated, dried over Na2SO4 and evaporated in vacuo. Yield 2.3 g.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.